Cytidine sulfate

Vue d'ensemble

Description

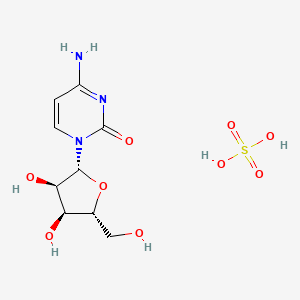

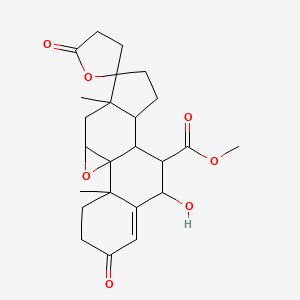

Cytidine sulfate is a compound with the molecular formula C9H15N3O9S . It is a popular form of cytidine, which is an important nucleoside that can be applied to drug development and the food industry . Cytidine sulfate is promising as a medicinal intermediate, especially in antiviral and antitumor drugs .

Synthesis Analysis

The solubility of cytidine sulfate in pure water from 278.15 to 328.15 K and in water–ethanol binary solvents at 298.15 K was measured by the UV spectroscopic method . The solubility data were correlated with temperature and solvent composition using the modified Apelblat, van’t Hoff, and CNIBS/R-K equations . Three crystallization processes were investigated and compared, and the coupling method was developed to prepare crystals with a large particle size, concentrated distribution, and high yield and packing density .Molecular Structure Analysis

Cytidine sulfate has only one crystal form in the research process . The structure and stability of the products were characterized by powder X-ray diffraction, Fourier transform infrared spectroscopy, thermogravimetric analysis, differential scanning calorimetry, and dynamic vapor sorption analysis .Chemical Reactions Analysis

The solubility of cytidine sulfate in pure water and in water–ethanol binary solvents was measured by the UV spectroscopic method . The solubility data were correlated with temperature and solvent composition using the modified Apelblat, van’t Hoff, and CNIBS/R-K equations .Physical And Chemical Properties Analysis

Cytidine sulfate has a molecular weight of 341.30 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 9 . Its rotatable bond count is 2 . The exact mass and monoisotopic mass are 341.05290024 g/mol . The topological polar surface area is 212 Ų . The heavy atom count is 22 .Applications De Recherche Scientifique

Application in Drug Development and Food Industry

- Scientific Field : Pharmaceutical and Food Science

- Summary of Application : Cytidine is an important kind of nucleoside that can be applied to drug development and the food industry. Cytidine sulfate is one of its popular forms, which is promising as a medicinal intermediate, especially in antiviral and antitumor drugs .

- Methods of Application : The key point of industrial development is product refining, and crystallization is a significant way of refining .

- Results or Outcomes : The solubility of cytidine sulfate in pure water from 278.15 to 328.15 K and in water−ethanol binary solvents at 298.15 K was measured by the UV spectroscopic method . The solubility data were correlated with temperature and solvent composition using the modified Apelblat, van’t Hof, and CNIBS/R-K equations .

Application in Protein Production

- Scientific Field : Biochemistry

- Summary of Application : Cytidine-containing tails can substantially enhance the protein production rate and duration of synthetic mRNAs both in vitro and in vivo .

- Methods of Application : This application involves the systematic substitution of non-A nucleotides in the tails .

- Results or Outcomes : The substitution of non-A nucleotides with cytidine in the tails of synthetic mRNAs has been found to substantially enhance the protein production rate and duration .

Application in Antiviral and Antitumor Drugs

- Scientific Field : Pharmaceutical Science

- Summary of Application : Cytidine is widely used in the development of antiviral and antitumor drugs . It is the main material to produce cytarabine, ancitabine, zalcitabine, and other relative drugs .

- Methods of Application : Cytidine is converted into cytarabine, ancitabine, zalcitabine, and other relative drugs .

- Results or Outcomes : Cytarabine is the first choice for the treatment of acute myeloid leukemia . Ancitabine is converted into cytarabine in the body and acts in a similar fashion . Zalcitabine is one of the approved antiretroviral drugs for the treatment of AIDS in the USA and Europe .

Application in Treating COVID-19

- Scientific Field : Pharmaceutical Science

- Summary of Application : Cytidine is used in the scalable four-step synthesis of molnupiravir, a promising drug candidate for treating COVID-19 .

- Methods of Application : The application involves a scalable four-step synthesis of molnupiravir from cytidine .

- Results or Outcomes : Molnupiravir has shown promise as a treatment for COVID-19 .

Application in Controlling Neuronal-Glial Glutamate Cycling

- Scientific Field : Neuroscience

- Summary of Application : Cytidine has been found to control neuronal-glial glutamate cycling, with supplementation decreasing midfrontal/cerebral glutamate/glutamine levels .

- Methods of Application : This application involves the supplementation of cytidine .

- Results or Outcomes : Cytidine supplementation has been found to decrease midfrontal/cerebral glutamate/glutamine levels . As such, cytidine has generated interest as a potential glutamatergic antidepressant drug .

Application in Controlling Neuronal-Glial Glutamate Cycling

- Scientific Field : Neuroscience

- Summary of Application : Cytidine has been found to control neuronal-glial glutamate cycling, with supplementation decreasing midfrontal/cerebral glutamate/glutamine levels .

- Methods of Application : This application involves the supplementation of cytidine .

- Results or Outcomes : Cytidine supplementation has been found to decrease midfrontal/cerebral glutamate/glutamine levels . As such, cytidine has generated interest as a potential glutamatergic antidepressant drug .

Safety And Hazards

Orientations Futures

Cytidine sulfate is promising as a medicinal intermediate, especially in antiviral and antitumor drugs . Product refining is the key point of industrial development, and crystallization is a significant way of refining . The product of coupling crystallization is stable and favorable for industrial development .

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5.H2O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;1-5(2,3)4/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);(H2,1,2,3,4)/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPYJHGPUCBHLU-IAIGYFSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6018-48-0 | |

| Record name | Cytidine, sulfate (2:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

341.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytidine sulfate | |

CAS RN |

32747-18-5 | |

| Record name | Cytidine, sulfate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32747-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032747185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)

![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)